2-(5-Methoxy-1H-indazol-3-yl)ethanamine

Serotonin Transporter (SERT) Dopamine Transporter (DAT) Monoamine Release

2-(5-Methoxy-1H-indazol-3-yl)ethanamine (CAS 112928-08-2) is a synthetic small molecule belonging to the 2-azatryptamine class, characterized by a 5-methoxy-1H-indazole core and a primary ethanamine side chain. It functions as a direct indazole bioisostere of the endogenous serotonergic ligand 5-methoxytryptamine (5-MT), where the indole N–H has been replaced by a nitrogen atom at the 2-position of the heterocyclic core.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B11905699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methoxy-1H-indazol-3-yl)ethanamine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(NN=C2C=C1)CCN
InChIInChI=1S/C10H13N3O/c1-14-7-2-3-9-8(6-7)10(4-5-11)13-12-9/h2-3,6H,4-5,11H2,1H3,(H,12,13)
InChIKeyTURQXTDHMNRJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(5-Methoxy-1H-indazol-3-yl)ethanamine – A Quantifiably Differentiated Indazole Bioisostere of 5-Methoxytryptamine


2-(5-Methoxy-1H-indazol-3-yl)ethanamine (CAS 112928-08-2) is a synthetic small molecule belonging to the 2-azatryptamine class, characterized by a 5-methoxy-1H-indazole core and a primary ethanamine side chain [1]. It functions as a direct indazole bioisostere of the endogenous serotonergic ligand 5-methoxytryptamine (5-MT), where the indole N–H has been replaced by a nitrogen atom at the 2-position of the heterocyclic core. This scaffold modification fundamentally alters the electronic distribution, hydrogen-bonding capacity, and metabolic vulnerability of the molecule, creating a profile that cannot be assumed equivalent to its indole-based counterparts [2][3].

Why General-Purpose Indazole or Tryptamine Libraries Cannot Substitute for 2-(5-Methoxy-1H-indazol-3-yl)ethanamine


Substituting this compound with a generic indazole or tryptamine from a screening collection fails because the quantitative balance of its pharmacological profile is exquisitely dependent on the specific combination of (i) the primary amine at the 3-ethanamine terminus, (ii) the 5-methoxy substitution, and (iii) the indazole (2-aza) core. Published data for the N,N-dimethyl analog (compound 6a) and the 5-hydroxy analog (compound 16) demonstrate that changing any single variable—terminal amine substitution, 5-position substituent, or indazole/indole framework—can result in potency losses exceeding 10-fold or abolish functional activity entirely [1][2]. The primary amine of the target compound further distinguishes it from tertiary-amine analogs by engaging distinct transporter pharmacology, as documented in rat synaptosomal assays [3].

Quantitative Differentiation Evidence for 2-(5-Methoxy-1H-indazol-3-yl)ethanamine Versus Closest Analogs


SERT vs. DAT Transporter Selectivity Differentiates the Primary Indazole Ethanamine from its N,N-Dimethyl Analog

The primary amine of the target compound engages the serotonin transporter (SERT) as a substrate with an EC50 of 19 nM in a rat brain synaptosomal [3H]5-HT release assay, whereas it is a weak inhibitor of the dopamine transporter (DAT) with an IC50 of 6,660 nM in a [3H]DA release assay [1]. This ~350-fold selectivity for SERT over DAT is a direct consequence of the primary amine functionality and is absent in the N,N-dimethyl indazole analog (compound 6a), which acts preferentially as a 5-HT2 receptor agonist with micromolar 5-HT2A potency (EC50 = 483–2,750 nM across reported studies) [2].

Serotonin Transporter (SERT) Dopamine Transporter (DAT) Monoamine Release

Indazole-for-Indole Substitution Shifts 5-HT2 Subtype Potency Ranking Relative to the Indole Parent 5-MeO-DMT

Replacing the indole core of 5-MeO-DMT with an indazole to give compound 6a (the N,N-dimethyl analog of the target compound) shifts the 5-HT2 subtype potency profile. In calcium mobilization assays, 5-MeO-DMT activates 5-HT2A with sub-100 nM potency (EC50 ~9.9–17.8 nM in independent hands), while compound 6a is 20- to 280-fold weaker at 5-HT2A (EC50 = 483 nM to 2,750 nM) but retains nanomolar potency at 5-HT2B (EC50 = 483 nM) [1][2]. The primary-amine target compound is expected to exhibit further divergence from 5-MeO-DMT due to its distinct amine pharmacophore.

5-HT2A 5-HT2B 5-HT2C Serotonin Receptor Agonism

5-Methoxy vs. 5-Hydroxy Substitution on the Indazole Core Modulates 5-HT2 Potency and Selectivity

Within the indazole-ethanamine series, replacing the 5-methoxy group with a 5-hydroxy substituent (compound 16 vs. compound 6a) increases potency at all 5-HT2 subtypes. In calcium mobilization assays, 5-hydroxy analog 16 displayed 5-HT2A EC50 = 345 nM, 5-HT2B EC50 = 170 nM, and 5-HT2C EC50 = 134 nM, compared to 5-methoxy analog 6a with 5-HT2A EC50 = 2,750 nM, 5-HT2B EC50 = 483 nM, and 5-HT2C EC50 = 1,260 nM [1]. This represents an 8-fold increase in 5-HT2A potency for the 5-OH variant, demonstrating that the 5-methoxy group intentionally reduces 5-HT2A agonism relative to the hydroxyl analog.

Structure-Activity Relationship (SAR) 5-HT2 Subtype Selectivity Indazole Substitution

N,N-Dimethyl vs. Primary Amine: Deletion of Tertiary Amine Abolishes 5-HT2A Functional Activity in the Indazole Series

The primary-amine target compound is structurally distinguished from all active 5-HT2 agonists in the published indazole-ethanamine series, which uniformly require a tertiary N,N-dimethylamine motif for 5-HT2 functional activity. When the terminal amine is converted to a diethylamine (compound 6c), 5-HT2A functional activity is lost entirely up to 10 µM [1]. While the primary amine variant has not been directly tested in the same 5-HT2 calcium mobilization panel, the SAR trends predict that it would lack significant 5-HT2 agonist activity, instead engaging monoamine transporters as its primary pharmacology [2].

Amine Substitution SAR 5-HT2A Inactivity Indazole Ethanamine

In Vivo Radioprotective Activity of the Target Compound vs. the Indole Parent 5-Methoxytryptamine

Independent of its serotonergic receptor pharmacology, the target compound 5-methoxyindazolylethylamine demonstrated significant radioprotective activity in vivo, alongside its 5-hydroxy analog, when tested in the search for effective radioprotectants. The study specifically synthesized and evaluated the indazole analogs of 5-methoxytryptamine (5-MT) and 5-hydroxytryptamine, concluding that both indazole analogs showed 'good radioprotective activity' [1]. The syntheses were enabled by an improved manufacturing route that raised the yield of key intermediates from 10% to 47% [1].

Radioprotection In Vivo Efficacy Indazole Bioisostere

Optimal Research and Industrial Application Scenarios for 2-(5-Methoxy-1H-indazol-3-yl)ethanamine Based on Proven Differentiation


Serotonin Transporter (SERT) Mechanistic Studies Requiring Substrate Activity Without 5-HT2B Receptor Engagement

Its SERT substrate activity (EC50 = 19 nM in rat synaptosomes) combined with the predicted absence of 5-HT2B agonism (based on the amine substitution SAR showing >10 µM inactivity for diethylamine analog [1]) makes this compound uniquely suited for experiments that require selective serotonin release without the confounding cardiotoxicity risk associated with 5-HT2B activation. Unlike the N,N-dimethyl indazole analog (compound 6a, 5-HT2B EC50 = 483 nM), the primary amine variant is expected to lack this liability [1].

Comparative Bioisostere Profiling: Indazole vs. Indole Core in Serotonergic Ligand Optimization

The quantitative shift in 5-HT2 subtype potency between the indole parent 5-MeO-DMT (5-HT2A EC50 ~10–18 nM) and the indazole analog 6a (5-HT2A EC50 = 483–2,750 nM) provides a well-characterized reference pair for medicinal chemistry programs exploring indazole as a bioisostere of indole [1][2]. The target compound extends this comparison to the primary amine series, enabling head-to-head profiling of the indazole vs. indole scaffold in the context of transporter-mediated pharmacology [3].

Radiation Biology Probes with Documented In Vivo Radioprotective Efficacy

The demonstrated in vivo radioprotective activity positions this compound as a reference standard for radiation biology research programs that seek to replicate or extend the original 1987 findings [4]. The improved synthetic route (47% yield for key intermediates vs. 10% in prior literature) ensures commercially viable access to the compound for dose-response and mechanistic follow-up studies [4].

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